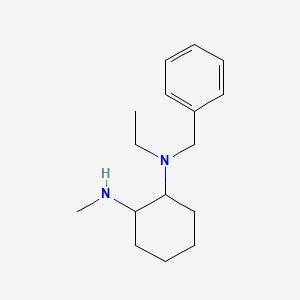

N-Benzyl-N-ethyl-N'-methyl-cyclohexane-1,2-diamine

Description

Significance of Vicinal Diamines as Chiral Building Blocks and Ligands in Asymmetric Synthesis

Vicinal diamines, which feature two amino groups on adjacent carbon atoms, are of paramount importance in asymmetric synthesis. sci-hub.sersc.org When derived from chiral precursors, such as the enantiomers of cyclohexane-1,2-diamine, they serve as valuable chiral building blocks for the synthesis of more complex molecules. sci-hub.se Furthermore, their ability to coordinate with metal centers has established them as highly effective ligands in a wide array of asymmetric catalytic transformations. researchgate.netchemrxiv.org The chelation of a metal by the two nitrogen atoms creates a stable, chiral environment that can effectively control the stereochemical outcome of a reaction. researchgate.net

Structural Characteristics and Chemical Space of Cyclohexane-1,2-Diamine Scaffolds

The cyclohexane-1,2-diamine scaffold is characterized by a conformationally restricted cyclohexane (B81311) ring, which typically adopts a chair conformation. In the case of the trans-isomer, the two amino groups can occupy diequatorial positions, minimizing steric strain and providing a well-defined spatial arrangement for further functionalization. libretexts.org The chemical space of these scaffolds is vast, allowing for the introduction of a wide variety of substituents on the nitrogen atoms. This modularity enables the fine-tuning of the ligand's steric and electronic properties to suit the specific demands of a catalytic reaction. The nature of the N-substituents can significantly influence the solubility, stability, and, most importantly, the stereoselectivity of the resulting metal complexes. acs.org

Evolution of N-Substituted Diamine Ligand Design and Application Trends

The design of N-substituted diamine ligands has evolved from simple, symmetrically substituted derivatives to more complex, unsymmetrical structures. Early examples often featured identical substituents on both nitrogen atoms. However, contemporary research has increasingly focused on the development of unsymmetrically substituted diamines, as the differential substitution allows for a more nuanced control over the catalytic environment. rsc.org This trend is driven by the desire to create ligands that can more effectively discriminate between different substrates or transition states in a chemical reaction. Applications of these ligands are widespread, ranging from asymmetric hydrogenation and oxidation reactions to carbon-carbon bond-forming transformations. nih.gov

Contextualizing N-Benzyl-N-ethyl-N'-methyl-cyclohexane-1,2-diamine within the Field of Complex Amine Chemistry

N-Benzyl-N-ethyl-N'-methyl-cyclohexane-1,2-diamine emerges as a compelling example of a modern, unsymmetrically substituted chiral diamine. Its structure combines three distinct substituents on the nitrogen atoms: a small methyl group, a slightly larger ethyl group, and a sterically more demanding benzyl (B1604629) group. This specific combination of substituents is expected to create a highly differentiated and stereochemically defined environment around a coordinated metal center. The synthesis of such a trisubstituted diamine would likely involve a stepwise N-alkylation or reductive amination strategy to control the regioselective introduction of each substituent. acsgcipr.orgorganic-chemistry.orgmasterorganicchemistry.com While specific applications for this exact compound are not yet widely documented in peer-reviewed literature, its structural features suggest potential utility as a chiral ligand in asymmetric catalysis, where precise steric and electronic tuning is crucial for achieving high levels of enantioselectivity. The exploration of such complex amines continues to be a vibrant area of research, pushing the boundaries of what is possible in asymmetric synthesis.

Structure

3D Structure

Properties

IUPAC Name |

2-N-benzyl-2-N-ethyl-1-N-methylcyclohexane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2/c1-3-18(13-14-9-5-4-6-10-14)16-12-8-7-11-15(16)17-2/h4-6,9-10,15-17H,3,7-8,11-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCWRYKOPEHXTFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C2CCCCC2NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301180715 | |

| Record name | 1,2-Cyclohexanediamine, N1-ethyl-N2-methyl-N1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301180715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353944-63-4 | |

| Record name | 1,2-Cyclohexanediamine, N1-ethyl-N2-methyl-N1-(phenylmethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353944-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Cyclohexanediamine, N1-ethyl-N2-methyl-N1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301180715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Analysis and Conformational Behavior of N Benzyl N Ethyl N Methyl Cyclohexane 1,2 Diamine Derivatives

Chiral Recognition and Enantiomeric Purity Assessment Methods

The presence of multiple stereocenters in N-Benzyl-N-ethyl-N'-methyl-cyclohexane-1,2-diamine necessitates robust analytical methods for chiral recognition and the determination of enantiomeric purity. The most prevalent techniques for this purpose are High-Performance Liquid Chromatography (HPLC) with chiral stationary phases and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral auxiliaries.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for the separation and quantification of enantiomers. This method relies on the differential interaction of the enantiomers of the analyte with a chiral stationary phase (CSP). For N-substituted diamines, CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, or chiral crown ethers are often employed. The choice of the stationary phase and the mobile phase composition is critical for achieving baseline separation of the enantiomers.

NMR Spectroscopy with Chiral Auxiliaries: NMR spectroscopy offers a versatile alternative for determining enantiomeric excess (ee). acs.orgacs.orgnih.govbham.ac.uk Since the NMR spectra of enantiomers are identical in an achiral environment, a chiral auxiliary is required to induce diastereomeric differentiation. This can be achieved through:

Chiral Derivatizing Agents (CDAs): The diamine is reacted with a chiral derivatizing agent, such as Mosher's acid chloride or a chiral isocyanate, to form a pair of diastereomers. These diastereomers exhibit distinct chemical shifts in their NMR spectra, allowing for the integration of corresponding signals to determine the enantiomeric ratio. rsc.org

Chiral Solvating Agents (CSAs): A chiral solvating agent forms transient diastereomeric complexes with the enantiomers of the diamine. This interaction leads to small but measurable differences in the chemical shifts of the enantiomers, enabling the determination of their relative concentrations.

The selection of the appropriate chiral auxiliary and solvent is crucial for maximizing the chemical shift nonequivalence between the diastereomeric species.

Conformational Preferences of the Cyclohexane (B81311) Ring in Multiply N-Substituted Systems

The conformational landscape of the cyclohexane ring in N-Benzyl-N-ethyl-N'-methyl-cyclohexane-1,2-diamine is primarily dictated by the steric demands of the two bulky N-substituted amino groups. The chair conformation is the most stable arrangement for the cyclohexane ring, and the substituents can occupy either axial or equatorial positions. The relative stability of the possible chair conformers is determined by the magnitude of steric interactions, particularly 1,3-diaxial interactions.

The energetic preference for a substituent to occupy the equatorial position is quantified by its A-value, which represents the difference in Gibbs free energy between the axial and equatorial conformers. wikipedia.org While specific A-values for the N-benzyl-N-ethylamino and N-methylamino groups directly on a cyclohexane ring are not extensively documented, we can infer their behavior from related substituents. Larger groups have larger A-values and a stronger preference for the equatorial position to minimize steric strain. masterorganicchemistry.com

Given the significant steric bulk of the N-benzyl-N-ethyl group and the smaller, yet still considerable, size of the N-methylamino group, it is expected that the diequatorial conformation of the trans-isomer would be the most stable. In this conformation, both bulky substituents are positioned away from the axial hydrogens of the ring, thus avoiding destabilizing 1,3-diaxial interactions.

The following table illustrates the A-values for some related amino and alkyl groups, providing a qualitative understanding of the steric factors at play.

| Substituent | A-value (kcal/mol) |

|---|---|

| -NH2 | 1.2 - 1.6 |

| -N(CH3)2 | 2.1 |

| -CH3 | 1.7 |

| -CH2CH3 | 1.8 |

| -C6H5 | 3.0 |

In the case of the cis-isomer, one substituent must be axial while the other is equatorial. The conformation where the larger N-benzyl-N-ethyl group occupies the equatorial position and the smaller N-methylamino group is in the axial position would be favored. However, this would still be significantly less stable than the diequatorial trans-isomer.

Stereoelectronic Effects and Their Influence on Molecular Conformation

Beyond steric considerations, stereoelectronic effects, which involve the interaction of orbitals, also play a crucial role in determining the conformational preferences of N-Benzyl-N-ethyl-N'-methyl-cyclohexane-1,2-diamine. These effects arise from the spatial arrangement of electron orbitals and can lead to stabilization or destabilization of certain conformations. wikipedia.org

Gauche Interactions: In a 1,2-disubstituted cyclohexane, the relationship between the two substituents can be described as either anti or gauche. In the diequatorial conformation of the trans-isomer, the two N-substituted amino groups are in a gauche relationship, with a dihedral angle of approximately 60°. This can lead to both steric repulsion and attractive electronic interactions. The "gauche effect" describes the phenomenon where a conformation with electronegative substituents in a gauche arrangement is unexpectedly stabilized. wikipedia.orgnih.gov This stabilization is often attributed to hyperconjugative interactions.

Hyperconjugation: Hyperconjugation involves the delocalization of electrons from a filled bonding or non-bonding orbital to an adjacent empty anti-bonding orbital. In the context of 1,2-diaminocyclohexanes, a key hyperconjugative interaction is the donation of electron density from the nitrogen lone pair (nN) of one amino group into the antibonding orbital (σ) of the adjacent C-N bond. This interaction is maximized when the lone pair and the C-N bond are anti-periplanar, a condition that can be met in specific chair conformations. The presence of different alkyl and aryl substituents on the nitrogen atoms will modulate the energy of the nitrogen lone pairs and the C-N σ orbitals, thereby influencing the strength of these hyperconjugative interactions.

Dynamic Stereochemistry and Inversion Barriers in Substituted Amines

The nitrogen atoms in N-Benzyl-N-ethyl-N'-methyl-cyclohexane-1,2-diamine are stereogenic centers. However, trivalent nitrogen atoms in amines typically undergo rapid pyramidal inversion, also known as nitrogen inversion, which can lead to the racemization of a chiral amine. wikipedia.orgyoutube.com This process involves the nitrogen atom passing through a planar, sp2-hybridized transition state.

The energy barrier to nitrogen inversion is influenced by several factors:

Steric Hindrance: Bulky substituents on the nitrogen atom can increase the inversion barrier by creating steric strain in the planar transition state. However, in some cases, bulky groups can destabilize the pyramidal ground state, leading to a lower inversion barrier.

Electronic Effects: Electronegative substituents attached to the nitrogen atom generally increase the inversion barrier. stereoelectronics.org

Ring Strain: Incorporation of the nitrogen atom into a small ring system, such as an aziridine, significantly raises the inversion barrier due to the increased angle strain in the planar transition state. stereoelectronics.org

For the N-benzyl-N-ethyl and N-methylamino groups in the title compound, the nitrogen inversion is expected to be rapid at room temperature. The energy barriers for nitrogen inversion in acyclic amines are typically in the range of 6-10 kcal/mol.

Dynamic NMR Spectroscopy: The rate of nitrogen inversion and other dynamic processes, such as restricted rotation around C-N bonds, can be studied using dynamic NMR (DNMR) spectroscopy. monmouth.eduunibas.itlibretexts.org By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the coalescence temperature and calculate the free energy of activation (ΔG‡) for the dynamic process. For example, at low temperatures, where inversion is slow on the NMR timescale, the signals for diastereotopic protons or carbons (e.g., the two methylene (B1212753) protons of the ethyl group) may be distinct. As the temperature is raised, the rate of inversion increases, leading to broadening of the signals and eventual coalescence into a single, time-averaged signal.

The table below provides typical inversion barriers for some simple amines.

| Amine | Inversion Barrier (kcal/mol) |

|---|---|

| Ammonia (NH3) | 5.8 |

| Trimethylamine (N(CH3)3) | 7.5 |

| N-Methylaziridine | 19 |

Coordination Chemistry of N Benzyl N Ethyl N Methyl Cyclohexane 1,2 Diamine As a Multidentate Ligand

Chelation Modes and Ligand Field Properties of Asymmetrically Substituted Diamines

The ligand field properties of such asymmetrically substituted diamines are primarily governed by the donation of the nitrogen lone pairs to the metal d-orbitals. The varying inductive effects of the methyl, ethyl, and benzyl (B1604629) substituents can modulate the basicity of the nitrogen atoms, thereby influencing the strength of the metal-ligand bonds. Generally, N-alkylated diamines are strong field ligands, leading to low-spin complexes with transition metals where possible. The steric hindrance created by the bulky benzyl and ethyl groups can enforce distorted coordination geometries around the metal center, departing from ideal octahedral or square planar arrangements.

Synthesis and Characterization of Transition Metal Complexes Bearing N-Benzyl-N-ethyl-N'-methyl-cyclohexane-1,2-diamine

The synthesis of transition metal complexes with N-Benzyl-N-ethyl-N'-methyl-cyclohexane-1,2-diamine would typically involve the reaction of the free diamine with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions would be crucial to obtaining crystalline products suitable for characterization. Based on studies of similar N,N'-dialkylated cyclohexane-1,2-diamines, complexes with a variety of transition metals such as copper(II), zinc(II), nickel(II), and platinum(II) can be anticipated. researchgate.netnih.govrsc.org

Crystal Structure Determination of Metal-Diamine Complexes

X-ray crystallography is an indispensable tool for the definitive characterization of metal-diamine complexes. For a complex of N-Benzyl-N-ethyl-N'-methyl-cyclohexane-1,2-diamine, a crystal structure would reveal precise information about bond lengths, bond angles, and the coordination geometry around the metal ion. It is expected that the cyclohexane (B81311) backbone would adopt a chair conformation. The coordination of the diamine to a metal center would lead to the formation of a five-membered chelate ring. The conformation of this ring and the disposition of the N-substituents would be of particular interest. For instance, in related complexes of N,N'-dibenzyl-(R,R)-1,2-diaminocyclohexane, the coordination of the metal leads to a specific (S,S)-configuration of the nitrogen atoms. researchgate.net Similar stereochemical induction is expected for the asymmetrically substituted title ligand.

| Feature | Expected Observation |

| Coordination Mode | Bidentate (N,N') |

| Chelate Ring Size | 5-membered |

| Cyclohexane Conformation | Chair |

| Nitrogen Configuration | Stereospecific, induced by the cyclohexane backbone |

| Coordination Geometry | Distorted (e.g., distorted square planar, tetrahedral) due to steric hindrance |

Spectroscopic Signatures of Coordination and Ligand Binding

Various spectroscopic techniques are employed to characterize metal complexes in solution and the solid state.

Infrared (IR) Spectroscopy: The coordination of the diamine to a metal center is expected to cause shifts in the N-H and C-N stretching frequencies in the IR spectrum compared to the free ligand.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for characterizing diamagnetic complexes. The coordination of the ligand to a metal would lead to significant changes in the chemical shifts of the protons and carbons near the nitrogen atoms. For paramagnetic complexes, NMR spectra may show broadened signals. nih.gov

UV-Visible Spectroscopy: The electronic spectrum of a transition metal complex provides information about the d-d electronic transitions and charge-transfer bands. The position and intensity of these bands are dependent on the ligand field strength and the coordination geometry.

Circular Dichroism (CD) Spectroscopy: Given the chiral nature of the ligand, CD spectroscopy would be a valuable technique to probe the chiroptical properties of its metal complexes.

Factors Influencing Complex Stability, Lability, and Geometry

The stability of metal complexes with N-Benzyl-N-ethyl-N'-methyl-cyclohexane-1,2-diamine will be influenced by several factors:

The Chelate Effect: As a bidentate ligand, it will form more stable complexes than analogous monodentate amine ligands due to the chelate effect.

Steric Hindrance: The bulky N-substituents will play a crucial role. While they contribute to the stability of the chelate ring, excessive steric hindrance can also lead to weaker metal-ligand bonds and increased lability. This steric strain can also dictate the coordination geometry, favoring less sterically demanding arrangements.

Nature of the Metal Ion: The size, charge, and electronic configuration of the central metal ion will significantly impact the stability and geometry of the complex. For example, d8 metals like Ni(II) and Pt(II) often favor square planar geometries, but steric bulk from the ligand could lead to tetrahedral or distorted geometries. nih.gov

Solvent Effects: The nature of the solvent can influence complex stability and may even play a role in the coordination sphere.

Reactivity Profiles of Metal-Diamine Complexes in Stoichiometric Transformations

Metal complexes of chiral diamines are widely used as catalysts in asymmetric synthesis. While the primary focus of this article is on the coordination chemistry, it is important to note that the reactivity of complexes bearing N-Benzyl-N-ethyl-N'-methyl-cyclohexane-1,2-diamine would be a key area of investigation. The chiral environment created by the ligand around the metal center can be exploited to control the stereochemical outcome of various organic reactions.

The reactivity of the coordinated diamine ligand itself can also be of interest. For example, the N-H proton can be deprotonated under basic conditions, potentially leading to the formation of amido complexes with different reactivity profiles. The steric and electronic properties of the N-substituents will modulate the reactivity of the metal center, influencing its susceptibility to ligand exchange reactions and its catalytic activity.

Applications of N Benzyl N Ethyl N Methyl Cyclohexane 1,2 Diamine and Analogues in Asymmetric Catalysis

Transition Metal-Catalyzed Asymmetric Transformations Mediated by Diamine Ligands

The versatility of N-substituted cyclohexane-1,2-diamines is prominently displayed in their role as chiral ligands for various transition metals. By coordinating with a metal center, these diamines create a chiral environment that directs the stereochemical outcome of a reaction, enabling the formation of one enantiomer of a product over the other.

Asymmetric Hydrogenation of Unsaturated Substrates

The asymmetric hydrogenation of unsaturated compounds like ketones is a fundamental method for producing chiral alcohols. nih.gov Ruthenium(II) and Manganese(I) complexes featuring chiral diamine ligands derived from 1,2-diaminocyclohexane have proven to be highly active and enantioselective catalysts for this transformation.

For instance, Ru(II) complexes of the type trans-[RuCl₂(diphosphine)(diamine)] are effective for the asymmetric hydrogenation of a wide range of aryl and heteroaryl ketones. acs.org These catalysts, which incorporate a chiral diamine and a diphosphine ligand, often yield enantiomeric excesses (ee) that surpass those obtained with benchmark catalysts like their BINAP counterparts. acs.org

More recently, manganese-based catalysts have gained attention. A series of (R,R)-1,2-diaminocyclohexane-based chiral tetradentate ligands have been successfully used in the Mn(I)-catalyzed asymmetric hydrogenation of substituted acetophenones, achieving good activity and enantioselectivity up to 85% ee. nih.govrsc.org A comparative study of two manganese(I) complexes revealed that the nature of the ligand framework is critical for catalytic performance, with one complex proving more effective in the hydrogenation of ketones. nih.govrsc.org

| Substrate | Catalyst System | Enantiomeric Excess (ee) | Reference |

| Acetophenone Derivatives | Mn(I) with (R,R)-1,2-diaminocyclohexane-based ligand | Up to 85% | nih.govrsc.org |

| Aryl and Heteroaryl Ketones | Ru(II) with diphosphine and chiral diamine | High, often exceeding BINAP systems | acs.org |

| 2,4,4-trimethyl-2-cyclohexenone | rac-tolBINAP/(S,S)-DPEN-Ru(II) | 95% | acs.org |

Enantioselective Carbon-Carbon Bond Forming Reactions (e.g., Michael Additions, Aldol, Mannich)

Chiral diamine ligands are extensively used in transition metal-catalyzed reactions that form new carbon-carbon bonds, which are central to the construction of complex organic molecules.

Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated compounds is a powerful C-C bond-forming strategy. Copper(I) complexes with ligands derived from (±)-trans-1,2-cyclohexanediamine have been shown to be effective in the asymmetric conjugate addition of diethylzinc to cyclic enones. mdpi.com For example, the reaction of 2-cyclohexen-1-one with Et₂Zn using a Cu(I) catalyst and a specific bis(NHC) ligand precursor derived from (S)-leucinol and racemic trans-1,2-cyclohexanediamine afforded (R)-3-ethylcyclohexanone with an impressive 97% ee. mdpi.com The chirality of the ligand's side arm was found to be a critical factor in achieving high enantioselectivity. mdpi.com

Aldol and Mannich Reactions: While often pursued via organocatalysis, metal-catalyzed variants of these reactions also benefit from chiral diamine ligands. For example, N,N'-dialkylated derivatives of (1R,2R)-cyclohexane-1,2-diamine have been employed as chiral ligands in Henry reactions (a nitro-aldol reaction). sci-hub.seresearchgate.net In one study, complexes formed from copper(II) acetate and C₂-symmetric, secondary bisamines based on the 1,2-diaminocyclohexane framework efficiently promoted the asymmetric addition of nitromethane to various aldehydes, yielding β-nitroalcohols in high yields. researchgate.net The Mannich reaction, which involves the aminoalkylation of a carbon nucleophile, can be catalyzed by systems containing 1,3-diamine derivatives, highlighting the broader utility of diamines in these fundamental transformations. acs.orgnii.ac.jpnih.gov

| Reaction | Substrates | Catalyst System | Enantiomeric Excess (ee) | Reference |

| Michael Addition | 2-cyclohexen-1-one + Et₂Zn | Cu(hfacac)(btmsa) / (rac; S,S)-L1 | 97% | mdpi.com |

| Michael Addition | 3-nonen-2-one + Et₂Zn | CuOAc / (R,R; S,S)-L1 | 90% | mdpi.com |

| Henry Reaction | Aromatic/Aliphatic Aldehydes + Nitromethane | Cu(OAc)₂ / Chiral secondary bisamine | High | researchgate.net |

Asymmetric Carbon-Heteroatom Bond Formation (e.g., C-N, C-O)

The formation of carbon-heteroatom bonds is crucial for the synthesis of many pharmaceuticals and biologically active compounds. Chiral diamine ligands, in conjunction with transition metals like palladium and rhodium, facilitate the enantioselective construction of these bonds.

A significant application lies in the synthesis of chiral 1,2-diamines themselves through methods like the ring-opening of meso-aziridines. rsc.orgua.es For instance, palladium-catalyzed ring-opening of N-Boc-azabenzonorbornadienes with various amines using (R)-BINAP as the ligand can produce anti-1,2-diaminotetralines with up to >99% ee. rsc.org If amides are used as nucleophiles, the corresponding syn-diamine derivatives are formed with up to 98% ee. rsc.org

Furthermore, palladium-catalyzed intramolecular carboamination of N-allylureas, using a chiral phosphoramidite ligand, yields imidazolidin-2-ones, which are precursors to chiral 1,2-diamines. rsc.org These reactions demonstrate the power of combining a chiral ligand with a transition metal to control the stereoselective formation of C-N bonds.

Organocatalytic Applications of N-Substituted Cyclohexane-1,2-diamines

In addition to their role as ligands for metals, N-substituted cyclohexane-1,2-diamines and their analogues function as potent organocatalysts. researchgate.net In this capacity, the diamine itself, often in combination with a co-catalyst like an acid, directly catalyzes the reaction without the need for a metal.

Primary amines derived from cyclohexane-1,2-diamine are particularly effective in catalyzing the conjugate addition of ketones to nitroolefins. rameshrasappan.com For instance, a catalyst derived from (1R,2R)-cyclohexanediamine and 2-isopropoxybenzenesulfonyl chloride was highly effective for the addition of aromatic methyl ketones to nitrostyrene derivatives, achieving excellent enantioselectivities of up to 98% ee. rameshrasappan.com

These diamines are also effective in asymmetric aldol reactions. researchgate.net The model reaction between 4-nitrobenzaldehyde and cyclohexanone, catalyzed by (1R,2R)-diaminocyclohexane in the presence of an organic acid, proceeds with good yield (75%) and high enantioselectivity (93% ee). researchgate.net Bifunctional organocatalysts based on the chiral (1R,2R)-cyclohexane-1,2-diamine scaffold have also been developed and tested in the Michael addition of acetylacetone to trans-β-nitrostyrene, achieving conversions up to 93% and enantioselectivities up to 41% ee. mdpi.compreprints.org

| Reaction | Substrates | Organocatalyst | Enantiomeric Excess (ee) | Reference |

| Conjugate Addition | Aromatic Ketones + Nitroalkenes | (1R,2R)-diamine derivative (4d) | Up to 98% | rameshrasappan.com |

| Aldol Reaction | 4-Nitrobenzaldehyde + Cyclohexanone | (1R,2R)-diaminocyclohexane / Acid | 93% | researchgate.net |

| Michael Addition | Acetylacetone + trans-β-nitrostyrene | (1R,2R)-cyclohexane-1,2-diamine based | Up to 41% | mdpi.com |

Mechanistic Investigations of Diamine-Catalyzed Reactions

Understanding the mechanism by which diamine-based catalysts achieve stereocontrol is essential for the rational design of new and improved catalytic systems. These investigations often involve a combination of experimental studies and computational analysis.

Reaction Pathways and Transition State Analysis

Transition Metal Catalysis: In the Mn(I)-catalyzed asymmetric hydrogenation of ketones, DFT calculations have been used to elucidate the origin of stereoselectivity. nih.govrsc.org These studies revealed that the formation of the major alcohol enantiomer was significantly influenced by the steric repulsion between the substrate and the tetradentate diamine-derived ligand in the transition state. nih.govrsc.org For the Pd-catalyzed carboamination of N-allylureas, a plausible catalytic cycle involves the oxidative addition of an aryl halide to Pd(0), followed by aminopalladation and syn-insertion of the alkene into the Pd–N bond, culminating in reductive elimination to form the product and regenerate the catalyst. rsc.org

Organocatalysis: For organocatalytic aldol reactions, theoretical studies using density functional theory (DFT) have characterized the transition states. acs.orgfigshare.comamanote.com It was found that the reaction proceeds through a cyclic transition state involving a nine-membered hydrogen-bonded ring. acs.org The stereoselectivity of these reactions is accounted for by the preference for crown (chair-chair) conformations of this transition state assembly. acs.org In reactions involving primary amines, the formation of an enamine intermediate is a key step, and intramolecular hydrogen bonding plays a crucial role in stabilizing the developing charges in the transition state, thereby lowering the activation energy. acs.org Mechanistic studies have also identified pathways for catalyst deactivation, such as the formation of a pyrrole side product in the conjugate addition of ketones to nitroalkenes, which provides valuable insight for optimizing reaction conditions. rameshrasappan.com

Role of Non-Covalent Interactions in Enantioselectivity

In asymmetric catalysis, the ability of a chiral catalyst to favor the formation of one enantiomer over the other is paramount. For catalysts derived from N-Benzyl-N-ethyl-N'-methyl-cyclohexane-1,2-diamine and related chiral diamines, the stereochemical outcome is often governed by a complex interplay of subtle non-covalent interactions between the catalyst, the substrate, and the metallic center, if present. nih.govacs.org These interactions, while individually weak, collectively create a well-defined chiral environment around the active site, which decisively influences the reaction's enantioselectivity. nih.gov

The stereoselectivity in reactions catalyzed by these diamine complexes hinges on the energetic difference between the diastereomeric transition states leading to the respective enantiomers. Non-covalent interactions are crucial in stabilizing one transition state while destabilizing the other. nih.govacs.org Key interactions that play a pivotal role include:

Hydrogen Bonding: The N-H groups present in many diamine ligands can act as hydrogen bond donors, interacting with Lewis basic sites on the substrate (e.g., carbonyl oxygen atoms). This interaction helps to lock the substrate into a specific orientation within the catalyst's chiral pocket, thereby directing the attack of the reagent from a preferred face.

π-Interactions: Aromatic groups, such as the benzyl (B1604629) group in the titular compound, are capable of engaging in various π-interactions. These include π-stacking (with an aromatic substrate) and CH/π interactions, where a C-H bond from the cyclohexane (B81311) backbone or the substrate interacts with the face of the aromatic ring. nih.govacs.org These interactions are highly directional and contribute significantly to the rigidification of the transition state assembly.

Steric Repulsion: While attractive forces are crucial, steric hindrance is equally important for discriminating between competing reaction pathways. The bulky substituents on the nitrogen atoms and the cyclohexane ring create a sterically demanding environment. The less stable transition state is often the one where significant steric clashes occur between the catalyst's substituents and the substrate, leading to the preferential formation of the observed product. nih.gov

Electrostatic Interactions: The chiral electrostatic environment created by the catalyst can stabilize fleeting charges that develop in the transition state. nih.govacs.org This is particularly relevant in reactions involving polar substrates or intermediates.

The balance between these favorable (e.g., hydrogen bonding, π-stacking) and unfavorable (e.g., steric repulsion) interactions in the competing transition states ultimately determines the enantiomeric excess (ee) of the product. nih.gov Computational studies have become an invaluable tool for identifying and quantifying these subtle interactions, providing insights into the origins of enantioselectivity and guiding the rational design of more effective catalysts. nih.govacs.org For instance, research on phosphoric acid catalyzed reactions highlights that both π-stacking and CH/π interactions can impact the stability of the stereocontrolling transition state. acs.org

Table 1: Influence of Non-Covalent Interactions on Enantioselectivity in Diamine-Catalyzed Reactions The following table presents representative data from studies on catalysts analogous to N-Benzyl-N-ethyl-N'-methyl-cyclohexane-1,2-diamine, illustrating the impact of ligand structure on catalyst performance.

| Catalyst Type | Reaction | Key Non-Covalent Interaction(s) | Achieved Enantioselectivity (ee) |

|---|---|---|---|

| Polymeric Chiral Diamine-Iridium Complex | Asymmetric Transfer Hydrogenation (ATH) of Ketones | Hydrogen Bonding, Steric Hindrance | Up to 99% |

| Chiral Diamine N-H Ligand in Water | Asymmetric Addition Reactions | Hydrogen Bonding, Hydrophobic Effects | Excellent enantiomeric ratios |

| Phosphoric Acid with 3,3'-Aryl Groups | Asymmetric Fischer Indole Reaction | π-Stacking, CH/π Interactions | High enantioselectivity |

Heterogenization and Recycling Strategies for Diamine-Based Catalysts

While homogeneous catalysts, including those based on chiral diamines, often exhibit high activity and selectivity, their separation from the reaction mixture and subsequent reuse poses a significant challenge, limiting their economic and environmental sustainability. rsc.orgresearchgate.net To overcome this, various heterogenization and recycling strategies have been developed to immobilize these valuable catalysts, facilitating their recovery and reuse. researchgate.net

Immobilization on Insoluble Supports: A common and effective strategy is the covalent anchoring of the diamine ligand or its metal complex onto an insoluble support. This allows the catalyst to be easily separated from the product solution by simple filtration. nih.gov Various materials have been employed as supports:

Polymers: Chiral diamine ligands can be incorporated into polymeric chains. For example, polymeric chiral diamine ligands have been developed for iridium-catalyzed asymmetric transfer hydrogenation, demonstrating excellent enantioselectivities (up to 99% ee) and high total turnover numbers (TONs) over multiple cycles. nih.govacs.org The polymer-supported catalyst can often be recovered by precipitation followed by filtration. rsc.org

Inorganic Materials: Supports like silica, particularly mesoporous silica (e.g., SBA-16), are widely used due to their high surface area and thermal stability. The diamine catalyst can be attached to the silica surface through a linker.

Non-Covalent Immobilization: An alternative to covalent tethering is the immobilization of catalysts through non-covalent interactions. nih.govnih.gov This approach can be advantageous as it often requires less synthetic effort and can sometimes allow for the recovery of both the support and the catalyst. Methods include:

Electrostatic Interactions: Chiral complexes can be immobilized on supports functionalized with ionic groups, such as sulfonic acid-functionalized silica.

Supramolecular Anchoring: This involves using specific, reversible non-covalent interactions like hydrogen bonding or host-guest interactions to bind the catalyst to a support. nih.govnih.gov This strategy allows the catalyst to be used in a heterogeneous manner while potentially being released back into a homogeneous phase under different conditions. nih.gov

Use of Soluble Supports: Homogeneous catalysts can also be attached to soluble polymers. rsc.org While the reaction proceeds in a homogeneous phase, the catalyst can be recovered after the reaction by methods such as precipitation (by adding a non-solvent), membrane filtration, or using phase-switchable polymers whose solubility changes with temperature or pH. rsc.org

These strategies aim to combine the high efficiency of homogeneous catalysis with the practical advantages of heterogeneous systems. researchgate.net An ideal recyclable catalyst should not only be easy to separate but also maintain its high catalytic activity and enantioselectivity over numerous cycles with minimal leaching of the active species into the product stream. rsc.org

Table 2: Comparison of Recycling Strategies for Diamine-Based Catalysts

| Strategy | Support/Method | Recovery Method | Advantages | Challenges |

|---|---|---|---|---|

| Covalent Immobilization | Insoluble Polymers, Silica | Filtration | Low leaching, straightforward separation. nih.gov | Potential reduction in activity, complex synthesis. |

| Non-Covalent Immobilization | Functionalized Silica, Carbon Nanotubes | Filtration | Simpler preparation, potential for catalyst/support recovery. | Leaching can be an issue, stability of interaction. nih.gov |

| Soluble Polymer Support | Poly(ethylene glycol), Star Polymers | Solvent Precipitation, Membrane Filtration | Maintains homogeneous environment, high activity. rsc.org | Incomplete precipitation, potential leaching. rsc.org |

| Ionic Liquid Support | Imidazolium-tagged Ligands | Extraction with non-polar solvents | Stabilizes catalytic center, acts as co-catalyst. rsc.org | Viscosity, cost of ionic liquids. |

Advanced Research Perspectives and Future Directions

Computational Chemistry and Theoretical Modeling of N-Benzyl-N-ethyl-N'-methyl-cyclohexane-1,2-diamine

Computational chemistry offers a powerful lens through which to understand and predict the behavior of N-Benzyl-N-ethyl-N'-methyl-cyclohexane-1,2-diamine in catalytic systems. Theoretical modeling can provide insights into its electronic structure, conformational dynamics, and reactivity, thereby guiding the experimental design of more efficient catalysts.

Electronic Structure Calculations for Ligand-Metal Interactions

The interaction between N-Benzyl-N-ethyl-N'-methyl-cyclohexane-1,2-diamine and a metal center is fundamental to its catalytic activity. Electronic structure calculations, such as those derived from Density Functional Theory (DFT), can elucidate the nature of this bonding. These calculations can determine the orbital overlaps, charge distribution, and bond strengths within the resulting metal complex. A deeper understanding of these electronic factors is crucial for predicting the stability and reactivity of the catalyst.

Molecular Dynamics and Conformational Search for Active Species

The conformational flexibility of the N-benzyl and N-ethyl groups, as well as the cyclohexane (B81311) ring, can significantly influence the catalytic environment. Molecular dynamics (MD) simulations and conformational search algorithms can be employed to explore the potential energy surface of the ligand and its metal complexes. This allows for the identification of the most stable conformers and the dynamic behavior of the ligand under reaction conditions. Such studies are critical for understanding how the ligand's three-dimensional structure dictates the stereochemical outcome of a catalyzed reaction.

Prediction of Reactivity and Selectivity in Catalytic Systems

A primary goal of computational modeling is to predict the reactivity and selectivity of a catalyst. By simulating the reaction mechanism, including transition states and intermediates, it is possible to forecast the enantioselectivity of a reaction catalyzed by a complex of N-Benzyl-N-ethyl-N'-methyl-cyclohexane-1,2-diamine. These predictive models can significantly accelerate the discovery of new catalytic applications and the optimization of existing ones.

Rational Design of Next-Generation Diamine Ligands for Enhanced Catalytic Performance

The rational design of new ligands based on the N-Benzyl-N-ethyl-N'-methyl-cyclohexane-1,2-diamine scaffold is a promising avenue for improving catalytic performance. By systematically modifying the substituents on the nitrogen atoms and the cyclohexane backbone, it is possible to fine-tune the steric and electronic properties of the ligand. This targeted approach, guided by computational predictions and experimental feedback, can lead to the development of catalysts with superior activity, selectivity, and stability for specific chemical transformations.

Exploration of N-Benzyl-N-ethyl-N'-methyl-cyclohexane-1,2-diamine in Emerging Catalytic Paradigms

While chiral diamines are well-established in asymmetric catalysis, their application in emerging catalytic paradigms remains an active area of research. The unique properties of N-Benzyl-N-ethyl-N'-methyl-cyclohexane-1,2-diamine may be advantageous in fields such as photoredox catalysis, where the ligand could influence the excited-state properties of a metal complex, or in electrocatalysis, where it could mediate electron transfer processes. Exploring its utility in these novel contexts could unlock new synthetic methodologies.

Sustainable Synthesis and Application of Chiral Diamines in Chemical Manufacturing

The development of sustainable and efficient synthetic routes to N-Benzyl-N-ethyl-N'-methyl-cyclohexane-1,2-diamine is essential for its broader application in chemical manufacturing. Green chemistry principles, such as the use of renewable starting materials, atom-economical reactions, and the minimization of waste, should guide the synthesis of this and other chiral diamines. Furthermore, the application of these ligands in industrial-scale catalytic processes can contribute to more environmentally benign manufacturing of pharmaceuticals, agrochemicals, and other fine chemicals.

Q & A

Q. What synthetic routes are employed to prepare N-Benzyl-N-ethyl-N'-methyl-cyclohexane-1,2-diamine, and how is purity ensured?

The compound is synthesized via sequential alkylation of the parent cyclohexane-1,2-diamine. Benzyl, ethyl, and methyl groups are introduced using alkyl halides or methylating agents (e.g., methyl iodide) under basic conditions. Reactions are typically conducted in polar aprotic solvents (e.g., dichloromethane or ethanol) at controlled temperatures. Purification involves column chromatography or recrystallization to isolate the product from byproducts. Analytical techniques like TLC and HPLC are used to verify purity .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substitution patterns and stereochemistry.

- Mass Spectrometry (MS): High-resolution MS for molecular weight validation.

- Infrared (IR) Spectroscopy: Identification of functional groups (e.g., amine stretches).

- X-ray Crystallography: For definitive structural elucidation if single crystals are obtained .

Advanced Research Questions

Q. How does the stereochemistry (cis vs. trans) of the cyclohexane-1,2-diamine core influence ligand efficacy in metal complexes?

The trans configuration imparts rigidity and optimal spatial arrangement for metal coordination, enhancing stability in complexes. For example, trans-cyclohexane-1,2-diamine derivatives are preferred in catalysis due to predictable geometry, whereas cis isomers may introduce steric hindrance. Comparative studies with cyclobutane and cyclopentane analogs highlight the role of ring size in modulating electronic and steric effects .

| Configuration | Rigidity | Metal Coordination Efficiency |

|---|---|---|

| trans | High | High (stable octahedral complexes) |

| cis | Low | Moderate (potential steric clash) |

Q. What computational strategies are used to predict biological interactions of this compound?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Molecular docking simulations model binding affinities with enzymes or receptors. Parameters like Rogers’ η and Flack’s x help resolve enantiomer-specific interactions in chiral environments .

Q. How can researchers address contradictions in reported biological activity data for structurally similar diamines?

Discrepancies often arise from variations in substituent electronic effects or stereochemistry. A systematic approach includes:

- Controlled Synthesis: Vary substituents (e.g., nitro vs. methyl groups) while keeping the diamine core constant.

- Dose-Response Studies: Quantify activity across concentrations to identify structure-activity relationships (SAR).

- Statistical Validation: Use multivariate analysis to isolate confounding factors (e.g., solvent polarity in assays) .

Q. What challenges arise during crystallographic refinement of metal complexes involving this diamine?

Common issues include:

- Disordered Solvent Molecules: Masking electron density, resolved using SQUEEZE in PLATON.

- Twinning: Addressed with SHELXL’s TWIN commands.

- Enantiomer Polarity: Flack’s x parameter refines chiral centers accurately in near-centrosymmetric structures .

Methodological Insights

- Ligand Design: Incorporate bulky substituents (e.g., benzyl groups) to enhance steric shielding in catalytic applications .

- Toxicity Screening: Prioritize in vitro cytotoxicity assays (e.g., MTT) before in vivo studies, as analogs show variable acute toxicity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.